2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Overview
Description
2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C9H6N4. It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile and its derivatives has been reported in the literature . For instance, phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Molecular Structure Analysis
The molecular structure of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile consists of a triazole ring attached to a phenyl group and a carbonitrile group . The triazole ring contains two carbon atoms and three nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving 2-phenyl-2H-1,2,3-triazole-4-carbonitrile are diverse. For example, it can undergo reactions such as the Grignard reaction, the Perkin reaction, condensation with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction .Scientific Research Applications
Synthesis of Highly Functionalized Tetrazoles
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, which are similar to 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, have been synthesized in high yields by the reaction of azidophenyl phenylselenides with a range of α-keto nitriles . These compounds were readily transformed into more complex products via a cycloaddition protocol with NaN3, affording bifunctional hybrids containing triazole and tetrazole systems .
Antioxidant Properties
The compound 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, which is structurally related to 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, exhibited significant antioxidant effects . This suggests that 2-phenyl-2H-1,2,3-triazole-4-carbonitrile could potentially have similar antioxidant properties.
Drug Discovery
1,2,3-triazoles, the class of compounds to which 2-phenyl-2H-1,2,3-triazole-4-carbonitrile belongs, have found broad applications in drug discovery . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . They can act as precursors or intermediates in the synthesis of more complex organic compounds .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . They can be incorporated into polymers to modify their properties or to create new types of polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable complexes with various types of molecules . This makes them useful in the design and synthesis of supramolecular structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or polymer to a biomolecule . This can be used to modify the properties of the biomolecule or to create new types of bioconjugates .
Fluorescent Imaging and Materials Science
1,2,3-triazoles have been used in fluorescent imaging and materials science . They can be used to create fluorescent probes for imaging or to modify the properties of materials .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity , suggesting that 2-phenyl-2H-1,2,3-triazole-4-carbonitrile might also interact with this enzyme.
Mode of Action
If it does interact with xanthine oxidase as suggested by the activity of similar compounds , it would likely inhibit the enzyme, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, thus reducing the levels of uric acid in the body.
properties
IUPAC Name |
2-phenyltriazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBGXDSHUNXFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391762 | |
Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36386-83-1 | |
Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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